2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-6-2-7-16(12-15)25-11-10-24(20(25)27)13-18(26)23-17-8-1-4-14-5-3-9-22-19(14)17/h1-9,12H,10-11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFJJDMBDDSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 3-chlorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Introduction of the Quinolinyl Group: The quinolinyl group is introduced through a nucleophilic substitution reaction, where 8-aminoquinoline reacts with the imidazolidinone intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs and their properties:
Key Comparative Insights
Quinoline Positional Isomerism: The quinolin-8-yl group in the target compound differs from quinolin-6-yl analogs (e.g., ). Positional isomerism can significantly alter electronic properties and binding interactions. For example, the 8-position may enhance metal coordination or π-stacking compared to the 6-position .
This rigidity may improve target selectivity but reduce solubility .
Chlorophenyl Substituent :
- The 3-chlorophenyl group is shared with compounds like CL316243 (), a β3-adrenergic agonist. This substituent’s electronegativity and steric effects are critical for hydrophobic interactions in receptor binding .
Heterocyclic Variations: Replacing quinoline with benzothiazole () alters electronic density and solubility. Benzothiazoles are often associated with antitumor activity, while quinolines may favor kinase inhibition .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods for N-(quinolin-8-yl)acetamides (), involving amide bond formation. However, introducing the imidazolidinone ring may require additional steps, such as cyclization of a urea intermediate .
Q & A
Q. Challenges :
- Low yields due to steric hindrance during coupling.
- Byproduct formation from competing reactions (e.g., over-alkylation). Mitigation requires precise stoichiometry and reaction monitoring via TLC/HPLC .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yield by 15–20% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
